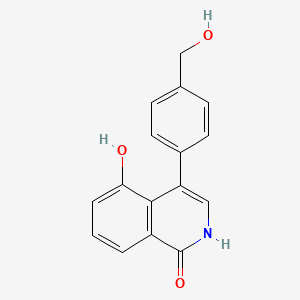

5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one

Beschreibung

5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one is a synthetic isoquinolinone derivative characterized by a hydroxyl group at position 5 and a 4-(hydroxymethyl)phenyl substituent at position 4 of the isoquinolinone scaffold. This compound belongs to a broader class of bioactive molecules, where structural modifications at these positions influence solubility, pharmacokinetics, and target binding.

Eigenschaften

CAS-Nummer |

656234-50-3 |

|---|---|

Molekularformel |

C16H13NO3 |

Molekulargewicht |

267.28 g/mol |

IUPAC-Name |

5-hydroxy-4-[4-(hydroxymethyl)phenyl]-2H-isoquinolin-1-one |

InChI |

InChI=1S/C16H13NO3/c18-9-10-4-6-11(7-5-10)13-8-17-16(20)12-2-1-3-14(19)15(12)13/h1-8,18-19H,9H2,(H,17,20) |

InChI-Schlüssel |

VIPQLKFCBZYBCP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

Hydroxymethylation: The hydroxymethyl group can be introduced at the 4th position of the phenyl ring through a formylation reaction followed by reduction using sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding ketones and aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitro groups using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 5-oxo-4-(4-(formyl)phenyl)isoquinolin-1(2H)-one.

Reduction: Formation of 5-hydroxy-4-(4-(hydroxymethyl)phenyl)dihydroisoquinolin-1(2H)-one.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cancer.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in cellular processes.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress. For example, it could inhibit the activity of certain kinases or activate transcription factors that regulate gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Functional Group Impact Analysis

- Methoxy (656234-24-1): Offers moderate lipophilicity and metabolic stability but reduced H-bonding capacity.

- Naphthalenyl (656234-36-5): Enhances hydrophobic interactions, suitable for targeting aromatic-rich binding pockets.

- Pyrrolidinylmethyl (17330-79-9): Introduces basicity and conformational flexibility, critical for enzyme inhibition .

Biologische Aktivität

5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one, also known by its CAS number 656234-50-3, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H13NO3 |

| Molecular Weight | 267.27 g/mol |

| LogP | 3.621 |

| PSA (Polar Surface Area) | 53.35 Ų |

These properties suggest that the compound may exhibit moderate lipophilicity, which is often correlated with bioactivity in biological systems.

Antioxidant Activity

Research indicates that isoquinoline derivatives can exhibit antioxidant properties. The presence of hydroxyl groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar compounds showed significant inhibition of lipid peroxidation, suggesting potential protective effects against cellular damage.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate that it possesses notable activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related isoquinoline derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound might have similar efficacy.

Enzyme Inhibition

Isoquinoline derivatives are known to act as inhibitors of cholinesterases, which are critical enzymes in neurotransmission. The structure of this compound suggests that it may interact with the active sites of these enzymes, potentially leading to increased levels of acetylcholine in synaptic clefts. This could have implications for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are often employed as therapeutic agents .

Case Studies

- Antioxidant Efficacy : A study conducted on a series of isoquinoline derivatives found that compounds with hydroxyl substitutions exhibited significant antioxidant activity, measured through DPPH radical scavenging assays. The results indicated that the hydroxymethyl group enhances electron donation capabilities, contributing to higher antioxidant potential.

- Antimicrobial Testing : In a comparative analysis involving various isoquinoline compounds, this compound demonstrated superior antimicrobial activity against clinical isolates of E. coli and S. aureus when tested using the agar diffusion method.

- Cholinesterase Inhibition : A recent pharmacological study highlighted the cholinesterase inhibitory potential of isoquinoline derivatives, including those structurally similar to our compound. The findings suggested that such compounds could be developed into therapeutic agents for treating cognitive decline associated with Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.